molecular formula C18H20N6O3 B2641209 N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251632-56-0

N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2641209
CAS No.: 1251632-56-0
M. Wt: 368.397
InChI Key: JXXCOOUDOGLEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic small molecule with the molecular formula C₁₈H₂₀N₆O₃ and a molecular weight of 368.39 g/mol . The compound features a hybrid heterocyclic core comprising an imidazole ring linked to a pyrimidine moiety. Key structural elements include:

  • A 3,4-dimethoxyphenyl group attached to the imidazole carboxamide.
  • A 6-(dimethylamino)pyrimidin-4-yl substituent on the imidazole nitrogen. Available data indicate 12 mg of the compound is accessible for research, though its biological activity and applications remain unspecified in the provided evidence .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-13(21-11-24)18(25)22-12-5-6-14(26-3)15(7-12)27-4/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCOOUDOGLEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

    Introduction of the pyrimidine ring: This step involves the reaction of the imidazole intermediate with a pyrimidine derivative under specific conditions.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Recent studies highlight the potential of N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines, potentially acting through mechanisms that involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

For instance, imidazole derivatives have been noted for their ability to disrupt cellular processes in cancer cells, leading to apoptosis and reduced proliferation rates. Research indicates that modifications in the imidazole ring can enhance the compound's selectivity and potency against specific cancer types .

Anti-inflammatory Activity

The compound has shown promising results in anti-inflammatory assays. In vivo studies have indicated that it can significantly reduce inflammation markers such as nitric oxide and TNF-α production. For example, related compounds in the imidazole class have been reported to exhibit notable analgesic and anti-inflammatory effects comparable to standard drugs like ibuprofen and diclofenac .

The mechanism of action often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that this compound could be developed into a therapeutic agent for chronic inflammatory diseases .

Antibacterial Activity

Furthermore, this compound has been explored for its antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Studies have shown that derivatives of imidazole can possess significant antibacterial activity with minimum inhibitory concentrations (MICs) indicating their potential as new therapeutic agents against drug-resistant infections .

Chemical Properties and Structure

The chemical structure of this compound is characterized by a complex arrangement that contributes to its biological activity. Its molecular formula is C18H20N6O3C_{18}H_{20}N_{6}O_{3}, with a molecular weight of 368.4 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

Case Study 2: Anti-inflammatory Effects

In another research article focusing on inflammatory models, this compound was tested on xylene-induced ear edema in mice. The results showed a marked reduction in edema compared to the control group, indicating its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Carboximidamide Derivatives ()

A 2014 study synthesized pyrazole-carboximidamide derivatives, including 5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 8) . While this compound shares the 3,4-dimethoxyphenyl group with the target molecule, its pyrazole core and phenyl substituent differ significantly.

Key Differences:
  • Core Structure : The pyrazole ring in Compound 8 is a five-membered dihydroheterocycle, whereas the target compound features a fused imidazole-pyrimidine system.
  • Substituents: Compound 8 lacks the pyrimidine-linked dimethylamino group, which may reduce its solubility or target specificity compared to the imidazole-pyrimidine hybrid.
  • Molecular Weight : While exact data are unavailable, pyrazole derivatives typically have lower molecular weights (~300–350 g/mol) due to fewer heteroatoms and rings.
Implications:

Pyrido-Pyrimidinone Derivatives from Patent Literature ()

A 2023 patent describes pyrido-pyrimidinone derivatives, such as 2-(3,4-dimethoxyphenyl)-9-methyl-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which share the 3,4-dimethoxyphenyl substituent but feature a pyrido-pyrimidinone core .

Key Differences:
  • Core Structure: The pyrido-pyrimidinone system is a bicyclic framework distinct from the imidazole-pyrimidine scaffold.
  • Substituents: Patent compounds include piperazine or tetrahydropyridine groups, which may enhance solubility or pharmacokinetics compared to the dimethylamino group in the target compound.
Implications:

The shared 3,4-dimethoxyphenyl group may indicate applications in similar therapeutic areas (e.g., oncology or neurology). However, the patent compounds’ bulkier cores and substituents likely optimize them for specific kinase inhibition or CNS penetration, whereas the target compound’s imidazole-pyrimidine structure may favor alternative targets .

Naphthyridine Carboxamide Analogues ()

A structurally distinct analogue, N-(3-chlorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide , shares a carboxamide group but replaces the imidazole-pyrimidine core with a naphthyridine system .

Key Differences:
  • Core Structure : The naphthyridine ring introduces additional nitrogen atoms, altering electronic properties and binding modes.
  • Substituents : A 3-chlorophenyl group replaces the 3,4-dimethoxyphenyl moiety, reducing electron-donating effects.
Implications:

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Proposed Activity Reference
Target Compound Imidazole-Pyrimidine 3,4-dimethoxyphenyl, dimethylamino-pyrimidine 368.39 Under investigation
Compound 8 (Pyrazole-carboximidamide) Pyrazole 3,4-dimethoxyphenyl, phenyl ~320–340 (estimated) Kinase/receptor inhibition
Patent Pyrido-Pyrimidinone Pyrido-Pyrimidinone 3,4-dimethoxyphenyl, piperazine >400 (estimated) Optimized kinase inhibitor
Naphthyridine Carboxamide Naphthyridine 3-chlorophenyl, 4-methoxyphenyl ~350–370 (estimated) Antimicrobial/DNA binding

Research Findings and Trends

  • 3,4-Dimethoxyphenyl Group : This substituent is recurrent across diverse scaffolds, suggesting its role in enhancing binding to hydrophobic pockets or modulating electron-donating effects .
  • Core Flexibility: Imidazole-pyrimidine hybrids (target compound) balance rigidity and solubility, whereas pyrido-pyrimidinones (patent compounds) prioritize target specificity via bulkier cores .
  • Dimethylamino vs. Piperazine: The dimethylamino group in the target compound may improve membrane permeability over the patent compounds’ piperazine groups, which could enhance solubility but increase molecular weight .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, identified by the CAS number 1251632-56-0, is a compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O3C_{18}H_{20}N_{6}O_{3}, with a molecular weight of 368.4 g/mol. The structure features an imidazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, in vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), CEM (human T-lymphocyte), and L1210 (murine leukemia) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 26 to 65 µM across different cell lines, indicating moderate potency against cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies involving COX enzyme inhibition revealed that certain derivatives of pyrimidine compounds significantly suppressed COX-2 activity, with IC50 values reported as low as 0.04 µM compared to standard anti-inflammatory drugs like celecoxib . This suggests a potential role for this compound in treating inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The compound may act as an inhibitor of glycogen synthase kinase 3β (GSK-3β), which is involved in various signaling pathways related to cell proliferation and survival.
  • Modulation of Apoptotic Pathways : Evidence suggests that related compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • COX Enzyme Inhibition : The anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study on Antiproliferative Activity Demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 26–65 µM .
COX Inhibition Study Reported IC50 values for COX-2 inhibition as low as 0.04 µM, indicating strong anti-inflammatory potential .
Mechanistic Insights Identified GSK-3β as a potential target for the compound's anticancer effects .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Use a stepwise approach: First, synthesize the pyrimidine and imidazole moieties separately. For the imidazole-carboxamide core, employ coupling reactions (e.g., EDCI/HOBt-mediated amidation) under inert conditions.
  • Optimize reaction solvents (e.g., DMF for solubility ) and catalysts (e.g., K₂CO₃ for deprotonation ).
  • Monitor reaction progress via TLC or LCMS. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Final purity (>98%) can be confirmed via HPLC with a C18 column .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, especially for aromatic protons in the dimethoxyphenyl group .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with ESI+ mode (e.g., m/z 392.2 observed in related imidazole derivatives ).
  • FTIR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .

Q. What initial biological screening strategies are recommended for target identification?

Methodological Answer:

  • Use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) due to the compound’s pyrimidine moiety, which often targets ATP-binding pockets .
  • Screen against a panel of kinases (e.g., EGFR, CDKs) at 1–10 µM concentrations.
  • Pair with cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116, MCF-7) to assess selectivity .

Q. How should researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C.
  • Analyze degradation products via LC-MS/MS at 0, 6, 12, and 24 hours.
  • Compare with control samples stored at −80°C .

Q. What computational tools are suitable for predicting physicochemical properties?

Methodological Answer:

  • Use SwissADME to predict logP (lipophilicity), solubility, and drug-likeness.
  • Validate with experimental Measure logP via shake-flask method (octanol/water) and compare with computational results .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement.
  • Control for batch-to-batch variability by repeating synthesis and characterization .
  • Use isogenic cell lines (wild-type vs. kinase-deficient) to verify mechanism-specific effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Apply chemical proteomics (e.g., affinity chromatography with a biotinylated analog) to pull down binding partners.
  • Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase domains, focusing on hydrogen bonding with dimethylamino-pyrimidine .

Q. How can researchers address poor aqueous solubility during formulation?

Methodological Answer:

  • Employ co-solvency systems : Test PEG-400, cyclodextrins, or lipid-based nanoemulsions.
  • Measure solubility via shake-flask method and validate with dynamic light scattering (DLS) for nanoparticle size .
  • Use pH-adjusted solutions (e.g., citrate buffer at pH 4.5) if the compound exhibits pH-dependent solubility .

Q. What experimental designs are robust for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy on the phenyl ring; dimethylamino → diethylamino on pyrimidine).
  • Test analogs in parallel using high-throughput screening (HTS) for kinase inhibition and cytotoxicity.
  • Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled?

Methodological Answer:

  • Perform X-ray crystallography to resolve solid-state conformation and compare with solution-state NMR data.
  • Use DFT calculations (e.g., Gaussian 09) to model optimized geometries and simulate NMR chemical shifts.
  • Check for tautomerism or rotameric equilibria in solution (common in imidazole derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.